Dual CDK4/6 Inhibition and Degradation Potency
MS140 exhibits a dual mechanism of action: it inhibits CDK4/cyclin D1 and CDK6/cyclin D1 kinase activity with sub-nanomolar IC50 values of 0.38 nM and 0.28 nM, respectively, while simultaneously inducing complete degradation of both CDK4 and CDK6 proteins at sub-micromolar concentrations in CDK4/6i-S (sensitive) tumor cells . In contrast, the parent inhibitor palbociclib (PB) inhibits kinase activity at similar IC50 values but does not cause protein degradation, resulting in sustained CDK4/6 protein expression [1][2].
| Evidence Dimension | CDK4/cyclin D1 kinase inhibition IC50 |
|---|---|
| Target Compound Data | 0.38 nM (MS140) |
| Comparator Or Baseline | Palbociclib: 0.011 μM (11 nM) [1] |
| Quantified Difference | MS140 IC50 is approximately 29-fold lower (more potent) |
| Conditions | In vitro kinase activity assay using recombinant CDK4/cyclin D1 complex |
Why This Matters
Sub-nanomolar potency combined with catalytic degradation provides superior target suppression compared to inhibition-only compounds, making MS140 essential for experiments requiring complete and sustained CDK4/6 pathway blockade.
- [1] Fry DW, Harvey PJ, Keller PR, et al. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Mol Cancer Ther. 2004;3(11):1427-1438. View Source
- [2] Wu X, Yang J, Do T, et al. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. Nat Cancer. 2021;2(4):429-443, Extended Data Fig. 5. View Source
